![molecular formula C14H15N5O4S B10970669 2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B10970669.png)
2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine
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Overview
Description
1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a pyrimidinyl group
Preparation Methods
The synthesis of 1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenylsulfonyl and pyrimidinyl groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with different substituents. For example:
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound has a phenyl group instead of a pyrimidinyl group and is studied for its neuroprotective properties.
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine: This derivative has a phenylacetyl group and is used in different chemical applications.
The uniqueness of 1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5O4S |
---|---|
Molecular Weight |
349.37 g/mol |
IUPAC Name |
2-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H15N5O4S/c20-19(21)12-3-1-4-13(11-12)24(22,23)18-9-7-17(8-10-18)14-15-5-2-6-16-14/h1-6,11H,7-10H2 |
InChI Key |
JQULIWIQUZIGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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